
Pyridine-2,6-dicarboximidamide trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in coordination chemistry, catalysis, and as a ligand in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Pyridine-2,6-dicarboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce different amine derivatives .
科学研究应用
Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-dicarbonyl dichloride: A precursor in the synthesis of pyridine-2,6-dicarboximidamide trihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various metal ions and enzymes makes it valuable in coordination chemistry and as an enzyme inhibitor .
属性
分子式 |
C7H12Cl3N5 |
|---|---|
分子量 |
272.6 g/mol |
IUPAC 名称 |
pyridine-2,6-dicarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |
InChI 键 |
AWZAOOPZHPLTMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
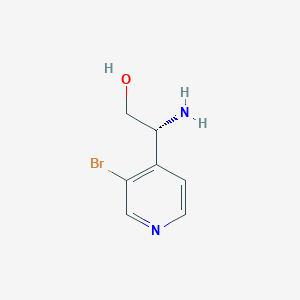
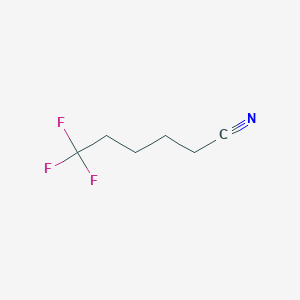

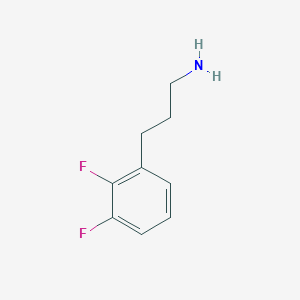
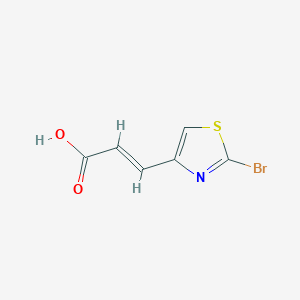
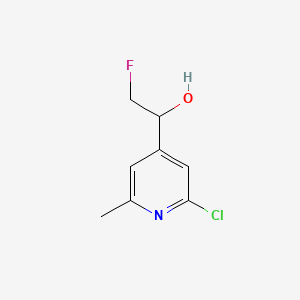

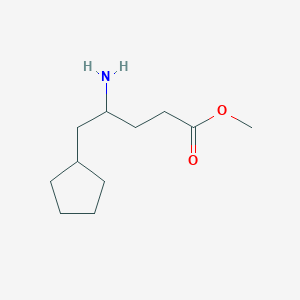



aminehydrochloride](/img/structure/B13597053.png)

